molecular formula C21H22N2O3 B11346422 2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11346422
M. Wt: 350.4 g/mol
InChI Key: RBWLJFAYQZWTQZ-UHFFFAOYSA-N
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Description

2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a piperidine ring, a benzoxazole moiety, and an ethoxybenzoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the benzoxazole ring. The ethoxybenzoyl group is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-ethoxyphenyl)methanone

InChI

InChI=1S/C21H22N2O3/c1-2-25-17-7-5-6-16(14-17)21(24)23-12-10-15(11-13-23)20-22-18-8-3-4-9-19(18)26-20/h3-9,14-15H,2,10-13H2,1H3

InChI Key

RBWLJFAYQZWTQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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